(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethenesulfonyl chloride, 2-cyanoethylamine, and 2-methoxyethylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow

生物活性

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

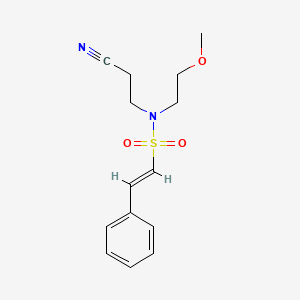

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 268.35 g/mol

- CAS Number : [Insert CAS number if available]

The compound features a phenyl group, a sulfonamide moiety, and two aliphatic chains that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. A study by ResearchGate highlighted the efficacy of various sulfonamide derivatives against bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, which is critical for DNA replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cells, where the compound showed significant cytotoxic effects as documented in various journals focusing on medicinal chemistry.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to inflammation and cancer progression. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to test susceptibility.

- Results : Zones of inhibition were recorded, indicating effective antimicrobial action at concentrations above 5 µg/mL.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Zone of inhibition observed |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | 50% cell viability reduction |

| Enzyme Inhibition | COX-1/COX-2 | Varies | Reduced prostaglandin synthesis |

特性

IUPAC Name |

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-19-12-11-16(10-5-9-15)20(17,18)13-8-14-6-3-2-4-7-14/h2-4,6-8,13H,5,10-12H2,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDNIGQASVWSIA-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。